- Copper-catalyzed Clauson-Kass pyrroles synthesis in aqueous media, Applied Organometallic Chemistry, 2012, 26(4), 164-167

Cas no 89353-42-4 (3-(1H-Pyrrol-1-yl)aniline)

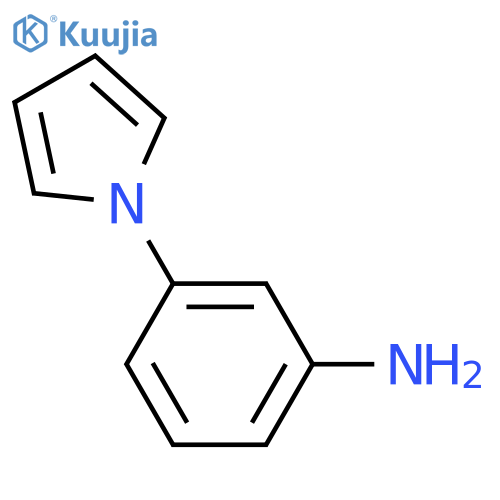

3-(1H-Pyrrol-1-yl)aniline structure

Nome del prodotto:3-(1H-Pyrrol-1-yl)aniline

3-(1H-Pyrrol-1-yl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(1H-Pyrrol-1-yl)aniline

- 3-pyrrol-1-ylaniline

- 3-PYRROL-1-YL-ANILINE

- 3-Pyrrol-1-yl-phenylamine

- 1-(3-aminophenyl)-1H-pyrrole

- 1-(3-aminophenyl)pyrrole

- 3-(1-pyrrolyl)aniline

- 3-(pyrrol-1-yl)aniline

- 3-pyrrolylphenylamine

- 3-(1H-Pyrrol-1-yl)benzenamine (ACI)

- PJGDCPOPSNUYHC-UHFFFAOYSA-N

- J-510433

- 3-(1H-pyrrol-1-yl)aniline, AldrichCPR

- SCHEMBL632230

- F11186

- DTXSID70375217

- CHEMBL1328721

- BBL009667

- AKOS000101307

- SB62205

- CS-0245680

- 89353-42-4

- MLS000718576

- Z111423526

- FG-0417

- SDCCGMLS-0066035.P001

- SMR000290843

- HMS2668A18

- 3-(1H-pyrrol-1-yl) aniline

- EN300-30908

- DB-008236

- HMS1697E17

- STK796797

- F5608-0074

- MFCD03407309

-

- MDL: MFCD03407309

- Inchi: 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2

- Chiave InChI: PJGDCPOPSNUYHC-UHFFFAOYSA-N

- Sorrisi: NC1C=C(N2C=CC=C2)C=CC=1

Proprietà calcolate

- Massa esatta: 158.08400

- Massa monoisotopica: 158.084398327g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 141

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.4

- Superficie polare topologica: 31Ų

Proprietà sperimentali

- Punto di fusione: 43-44 ºC

- PSA: 30.95000

- LogP: 2.64070

3-(1H-Pyrrol-1-yl)aniline Informazioni sulla sicurezza

- Codice categoria di pericolo: R36/37/38

- Istruzioni di sicurezza: S26; S36/37/39; S37/39

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Frasi di rischio:R36/37/38

3-(1H-Pyrrol-1-yl)aniline Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-(1H-Pyrrol-1-yl)aniline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-30908-5.0g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 95.0% | 5.0g |

$265.0 | 2025-03-21 | |

| Enamine | EN300-30908-10.0g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 95.0% | 10.0g |

$529.0 | 2025-03-21 | |

| ChemScence | CS-0245680-10g |

3-(1h-Pyrrol-1-yl)aniline |

89353-42-4 | 10g |

$688.0 | 2022-03-30 | ||

| TRC | P840423-1g |

3-(1H-Pyrrol-1-yl)aniline |

89353-42-4 | 1g |

$ 250.00 | 2022-06-03 | ||

| Life Chemicals | F5608-0074-5g |

3-(1H-Pyrrol-1-yl)aniline |

89353-42-4 | 95%+ | 5g |

$255.0 | 2023-09-06 | |

| ChemScence | CS-0245680-5g |

3-(1h-Pyrrol-1-yl)aniline |

89353-42-4 | 5g |

$345.0 | 2022-03-30 | ||

| Chemenu | CM198587-5g |

3-Pyrrol-1-yl-phenylamine |

89353-42-4 | 95% | 5g |

$*** | 2023-05-29 | |

| Enamine | EN300-30908-2.5g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 95.0% | 2.5g |

$132.0 | 2025-03-21 | |

| Chemenu | CM198587-1g |

3-Pyrrol-1-yl-phenylamine |

89353-42-4 | 95% | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-30908-1g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 90% | 1g |

$66.0 | 2023-09-05 |

3-(1H-Pyrrol-1-yl)aniline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Cupric chloride Solvents: Water ; 2 h, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Stannous chloride Solvents: Water ; 30 min, rt → 55 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C

Riferimento

- SnCl2 catalyzed direct synthesis of pyrroles under aqueous conditions, Asian Journal of Chemistry, 2020, 32(4), 795-802

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Diiodo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ; 10 h, 80 °C

Riferimento

- Unique chemoselective Clauson-Kass reaction of substituted aniline catalyzed by MgI2 etherate, Tetrahedron, 2011, 67(5), 898-903

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Copper (mol. sieve supported) Solvents: 1H-Pyrrole ; 4 h, 115 °C

Riferimento

- An efficient heterogeneous catalytic method for the N-arylation of pyrrole and other N-heterocycles, Catalysis Letters, 2015, 145(5), 1113-1119

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium methoxide Catalysts: 2-Oxazolidinone , Cuprous iodide Solvents: Dimethyl sulfoxide ; 30 min, rt

1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C

1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C

Riferimento

- Oxazolidin-2-one as efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole and indole, Letters in Organic Chemistry, 2010, 7(3), 212-218

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Acetic acid ; 1 h, reflux

Riferimento

- Synthesis of heteroaromatic derivatives with nitrogen atoms: tripyrrolyl pyrimidine and tripyrrolyl[1,3,5]triazine, Asian Journal of Chemistry, 2013, 25(1), 501-504

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium methoxide Catalysts: N-Hydroxysuccinimide , Cuprous iodide Solvents: Dimethyl sulfoxide ; 0.5 h, rt

1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C

1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C

Riferimento

- N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole, Journal of Organic Chemistry, 2007, 72(23), 8943-8946

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Research on antibacterial and antifungal agents. II. Synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a novel highly active, broad-spectrum antibacterial agent related to piromidic acid, Farmaco, 1984, 39(2), 95-109

3-(1H-Pyrrol-1-yl)aniline Raw materials

3-(1H-Pyrrol-1-yl)aniline Preparation Products

3-(1H-Pyrrol-1-yl)aniline Letteratura correlata

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

89353-42-4 (3-(1H-Pyrrol-1-yl)aniline) Prodotti correlati

- 635-90-5(1-Phenyl pyrrole)

- 6025-60-1(2-(1H-Pyrrol-1-yl)aniline)

- 52768-17-9(4-(1H-Pyrrol-1-yl)aniline)

- 1806513-98-3(2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene)

- 895442-02-1(N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(4-methylbenzenesulfonyl)acetamide)

- 893998-30-6(3-(3-nitrophenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine)

- 2228441-18-5(3-Amino-2-(3-bromo-5-nitrophenyl)-2-methylpropan-1-ol)

- 2171856-09-8(2-(2-{4-(hex-5-en-1-yl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)

- 1261758-84-2(3-Amino-2-methylbenzyl bromide)

- 1261969-72-5(4-(4-Ethylphenyl)-2-hydroxybenzoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89353-42-4)3-(1H-Pyrrol-1-yl)aniline

Purezza:99%

Quantità:5g

Prezzo ($):184.0